Tert-butyl 3-hydroxyazepane-1-carboxylate
Overview
Description
Tert-butyl 3-hydroxyazepane-1-carboxylate is a compound of interest in the field of organic chemistry, particularly in the synthesis of pharmaceutical intermediates. It is a chiral molecule that can exist in enantiomerically pure forms, which is crucial for the development of drugs with specific biological activities.
Synthesis Analysis
The synthesis of related tert-butyl carboxylate compounds has been demonstrated in several studies. For instance, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was established for multikilogram production, starting from commercially available aminopropanol and using intramolecular Fukuyama–Mitsunobu cyclization . Another study reported the parallel kinetic resolution of tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates, which is a method that could potentially be adapted for the synthesis of tert-butyl 3-hydroxyazepane-1-carboxylate .
Molecular Structure Analysis
The molecular structure of tert-butyl 3-hydroxyazepane-1-carboxylate has been characterized using chiral supercritical fluid chromatography (SFC) to isolate the enantiomerically pure form . This technique allows for the separation of enantiomers and provides a method for obtaining pure compounds necessary for the development of enantiomerically pure drugs.
Chemical Reactions Analysis
The chemical reactivity of tert-butyl carboxylate derivatives has been explored in various contexts. For example, tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives have been synthesized and reacted with L-selectride to yield cis isomers, and subsequent reactions have afforded the trans isomers . These studies demonstrate the versatility of tert-butyl carboxylate compounds in chemical transformations, which could be relevant for the manipulation of tert-butyl 3-hydroxyazepane-1-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carboxylate derivatives are influenced by their molecular structure. For instance, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using X-ray diffraction, revealing a monoclinic space group and a 1:1 ratio of diastereomers in the crystal . Similarly, the chiral version of this compound was characterized, showing an orthorhombic space group and confirming its chirality . These findings are important for understanding the crystalline properties of tert-butyl carboxylate derivatives, which can impact their solubility, stability, and reactivity.
Scientific Research Applications
Enantiomeric Resolution and Characterization
- Tert-butyl 3-hydroxyazepane-1-carboxylate has been explored for its enantiomeric resolution using chiral supercritical fluid chromatography. This process allows for the isolation of enantiomerically pure compounds, which is critical in various applications including pharmaceuticals and agrochemicals. The research demonstrated efficient separation of dextrogyre enantiomers, contributing to the field of stereochemistry (Carry et al., 2013).
Synthesis and Utility in Drug Development
- The compound plays a role in the synthesis of structurally significant intermediates, such as in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the development of Rho-kinase inhibitors. This highlights its utility in the synthesis of complex organic molecules, particularly in the pharmaceutical industry (Gomi et al., 2012).
Metabolic Studies
- The metabolism of related compounds, such as 3,5-di-tert.-butyl-4-hydroxytoluene, has been studied in both rats and humans. This research provides insights into the metabolic pathways and potential toxicological profiles of tert-butyl compounds, which is valuable for assessing the safety of chemicals that include such moieties (Daniel et al., 1968).
Role in Advanced Material Synthesis
- Tert-butyl 3-hydroxyazepane-1-carboxylate and its derivatives have been used in the synthesis of high molecular weight polysilsesquioxanes with carboxylate functionalities. These materials have potential applications in areas such as heavy metal scavenging, illustrating the compound's versatility in materials science (Rahimian et al., 2002).
Protective Group in Fluorous Synthesis
- As a fluorous derivative, tert-butyl alcohol has been evaluated for its role as a protective group in fluorous synthesis. This research contributes to the field of fluorous chemistry, which is significant for its applications in separation science and green chemistry (Pardo et al., 2001).
properties
IUPAC Name |
tert-butyl 3-hydroxyazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h9,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXNIRRSRXUTCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629069 | |
Record name | tert-Butyl 3-hydroxyazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-hydroxyazepane-1-carboxylate | |
CAS RN |
478841-10-0 | |
Record name | tert-Butyl 3-hydroxyazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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